2-(3-((3,4-dichlorobenzyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide
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Overview
Description
2-(3-((3,4-dichlorobenzyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide is a complex organic compound that features a sulfonyl group attached to an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((3,4-dichlorobenzyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide typically involves multiple steps. One common method starts with the preparation of 3,4-dichlorobenzyl chloride, which is then reacted with sodium sulfite to form 3,4-dichlorobenzyl sulfonate. This intermediate is then coupled with an indole derivative under basic conditions to form the desired sulfonyl-indole compound. The final step involves the acylation of the indole nitrogen with N,N-diisopropylacetamide under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-((3,4-dichlorobenzyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding indole derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Indole derivatives without the sulfonyl group.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
2-(3-((3,4-dichlorobenzyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-((3,4-dichlorobenzyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activities. The indole ring can also interact with various biological pathways, modulating cellular functions and signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dichlorobenzyl sulfonate
- Indole derivatives with different substituents
- N,N-diisopropylacetamide derivatives
Uniqueness
2-(3-((3,4-dichlorobenzyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide is unique due to the combination of its sulfonyl group and indole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[3-[(3,4-dichlorophenyl)methylsulfonyl]indol-1-yl]-N,N-di(propan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26Cl2N2O3S/c1-15(2)27(16(3)4)23(28)13-26-12-22(18-7-5-6-8-21(18)26)31(29,30)14-17-9-10-19(24)20(25)11-17/h5-12,15-16H,13-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAGOGDOUADTSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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